2-Acetyl-3-bromofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Furostifoline

Scientific Field: Organic Chemistry

Methods of Application: The key step of this synthesis was the 2-substituted indole formation with tetrabutylammonium fluoride (TBAF) from 2-(2-propenyl)-3-((2-ethoxycarbonylamino)phenylethynyl)furan.

Results or Outcomes: The synthesis resulted in furostifoline in a 10% overall yield in four steps.

Furan Platform Chemicals

Scientific Field: Green Chemistry

Application Summary: 2-A

Furan Platform Chemicals

Results or Outcomes: The use of FPCs can lead to a wide range of compounds that can be economically synthesized from biomass.

Synthesis of Chiral Furans

Application Summary: Shaw and collaborators transformed 3,4,6-tri-O-acetyl-D-glucal into various 2- and 2,3-substituted enantiopure furans.

Methods of Application: A mixture of Lewis acids (ZrCl 4 /ZnI 2 ) acts as a catalyst (synergistic effect) and the yields are between 75% and 89%.

Results or Outcomes: The synthesis resulted in various 2- and 2,3-substituted enantiopure furans.

Synthesis of Acyl Furans

Application Summary: An innovative catalytic pathway for the synthesis of acyl furans has been reported. Acyl furans are valuable food additives and pharmaceutical intermediates for the synthesis of antibiotics.

Methods of Application: The synthesis was carried out in a continuous-flow, gas-phase process over a simple and cheap ZrO 2 catalyst.

Results or Outcomes: The process resulted in the synthesis of 2-acetyl furan (AF) with a space–time yield of 0.152 h −1.

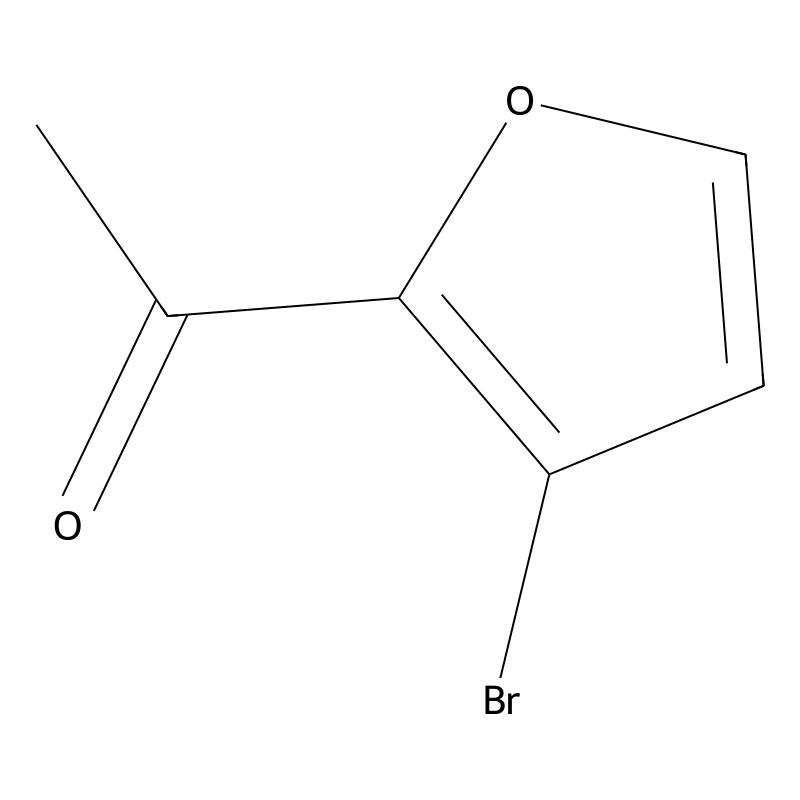

2-Acetyl-3-bromofuran is an organic compound with the molecular formula C₆H₅BrO₂. It features a furan ring substituted at the 2-position with an acetyl group and at the 3-position with a bromine atom. The compound is of interest due to its unique structural properties, which confer distinctive chemical reactivity and biological activity.

The chemical reactivity of 2-acetyl-3-bromofuran is influenced by the presence of both the acetyl and bromine substituents. Notably, it can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. Additionally, the compound can participate in electrophilic aromatic substitution reactions, especially in the presence of strong electrophiles due to the electron-withdrawing nature of the acetyl group.

For instance, when reacted with acetic anhydride in the presence of perchloric acid, 2-acetyl-3-bromofuran can yield various derivatives through acetylation processes.

Research indicates that 2-acetyl-3-bromofuran exhibits notable biological activities. It has been studied for its potential as a pharmacological agent, particularly in anti-inflammatory and antimicrobial applications. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further investigation in drug development.

Several methods have been developed for synthesizing 2-acetyl-3-bromofuran:

- Acetylation of 3-Bromofuran: This method involves reacting 3-bromofuran with acetic anhydride in the presence of a catalyst such as perchloric acid. The reaction typically requires controlled conditions to optimize yield and minimize side reactions.

- Bromination of Acetylfuran: Another approach includes brominating 2-acetylfuran using bromine or sodium hypobromite, leading to the formation of 2-acetyl-3-bromofuran as a product .

These synthesis routes highlight the versatility of starting materials and conditions that can be employed to obtain this compound.

2-Acetyl-3-bromofuran finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting inflammation and infections.

- Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in creating more complex molecular structures.

- Material Science: The unique properties of furan derivatives make them useful in developing novel materials with specific optical or electronic characteristics.

Interaction studies involving 2-acetyl-3-bromofuran have focused on its binding affinity with various biological macromolecules. Research has shown that this compound can interact with proteins and enzymes, potentially altering their activity. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-acetyl-3-bromofuran. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Acetylfuran | Acetyl group at position 2 | Lacks bromine; more reactive towards electrophiles |

| 3-Bromofuran | Bromine at position 3 | More reactive due to lack of electron-withdrawing groups |

| 2-Acetyl-4-methylfuran | Methyl group at position 4 | Exhibits different biological activities |

| 5-Bromo-2-furaldehyde | Aldehyde instead of ketone | Different reactivity profile |

The uniqueness of 2-acetyl-3-bromofuran lies in its combination of both an acetyl group and a bromine atom on the furan ring, which influences its chemical behavior and biological activity distinctly compared to its analogs.